molecular formula C23H20O5 B2966568 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate CAS No. 392238-05-0

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate

Cat. No.: B2966568
CAS No.: 392238-05-0
M. Wt: 376.408
InChI Key: XROLZADPXJVMSO-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its complex structure, which includes an acetylphenyl group and a phenoxyacetate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate typically involves the esterification of 4-acetylphenol with 2-(4-(p-tolyloxy)phenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-carboxyphenyl 2-(4-(p-tolyloxy)phenoxy)acetate.

    Reduction: Formation of 4-(hydroxyphenyl) 2-(4-(p-tolyloxy)phenoxy)acetate.

    Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate involves its interaction with various molecular targets. The acetylphenyl group can interact with enzymes, potentially inhibiting their activity. The phenoxyacetate moiety can participate in binding interactions with proteins, affecting their function. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylphenyl acetate
  • 2-(4-(p-tolyloxy)phenyl)acetic acid
  • 4-(p-tolyloxy)phenyl acetate

Uniqueness

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate is unique due to the presence of both acetylphenyl and phenoxyacetate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-acetylphenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-16-3-7-20(8-4-16)27-21-13-11-19(12-14-21)26-15-23(25)28-22-9-5-18(6-10-22)17(2)24/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROLZADPXJVMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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